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Compound of Interest

Compound Name: 2,5-Dibromo-4-methylpyridine

Cat. No.: B1301971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dibromo-4-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and

agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their

acquisition.

Core Spectroscopic Data
The empirical formula for 2,5-Dibromo-4-methylpyridine is C₆H₅Br₂N, with a molecular weight

of 250.92 g/mol . Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 2,5-Dibromo-4-methylpyridine are not widely

published in publicly accessible databases, typical chemical shifts for similar pyridine

derivatives suggest the following expected resonances.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals for

the aromatic protons and one signal for the methyl group.
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Proton
Expected Chemical Shift (δ,

ppm)
Multiplicity

H-3 ~7.5 - 7.8 Singlet

H-6 ~8.3 - 8.6 Singlet

-CH₃ ~2.4 - 2.6 Singlet

¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to display six unique signals

corresponding to each carbon atom in the molecule.

Carbon Expected Chemical Shift (δ, ppm)

-CH₃ ~20 - 25

C-3 ~125 - 130

C-4 ~145 - 150

C-5 ~120 - 125

C-2 ~150 - 155

C-6 ~140 - 145

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key

absorption bands for 2,5-Dibromo-4-methylpyridine are summarized below.

Wave Number (cm⁻¹) Vibrational Mode

~3100 - 3000 Aromatic C-H Stretch

~2950 - 2850 Aliphatic C-H Stretch (-CH₃)

~1600 - 1450 C=C and C=N Ring Stretching

~1450 - 1350 C-H Bending (-CH₃)

~1100 - 1000 C-Br Stretch
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Mass Spectrometry (MS)
Mass spectrometry of 2,5-Dibromo-4-methylpyridine confirms its molecular weight. A

reported synthesis of the compound showed a [M+H]⁺ peak at m/z 251.9, which is consistent

with the molecular weight of 250.92 g/mol . The presence of two bromine atoms will result in a

characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an

approximate ratio of 1:2:1.

m/z Assignment

~251 [M]⁺ (with ²⁷⁹Br)

~253 [M+2]⁺ (with ¹⁷⁹Br and ¹⁸¹Br)

~255 [M+4]⁺ (with ²⁸¹Br)

172 [M - Br]⁺

91 [M - 2Br]⁺

Experimental Protocols
The following are general experimental methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A sample of 2,5-Dibromo-4-methylpyridine (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical

shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single

lines for each carbon atom. Chemical shifts are referenced to the solvent peak or TMS.
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FTIR Spectroscopy
For solid samples like 2,5-Dibromo-4-methylpyridine, several methods can be employed:

Thin Solid Film: The compound is dissolved in a volatile solvent, and a drop of the solution is

placed on a KBr or NaCl plate. The solvent is allowed to evaporate, leaving a thin film of the

compound for analysis.

KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) powder

and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal,

and pressure is applied to ensure good contact.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000 to 400 cm⁻¹.

Background: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded and subtracted from the sample spectrum.

Mass Spectrometry
Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile

organic molecules.

Sample Introduction: The sample can be introduced directly into the ion source via a direct

insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

Data Acquisition:

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

Mass Range: A suitable mass range is scanned to detect the molecular ion and its

fragments.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragmentation patterns.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dibromo-4-methylpyridine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301971#spectroscopic-data-for-2-5-dibromo-4-
methylpyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1301971?utm_src=pdf-body-img
https://www.benchchem.com/product/b1301971#spectroscopic-data-for-2-5-dibromo-4-methylpyridine-nmr-ir-ms
https://www.benchchem.com/product/b1301971#spectroscopic-data-for-2-5-dibromo-4-methylpyridine-nmr-ir-ms
https://www.benchchem.com/product/b1301971#spectroscopic-data-for-2-5-dibromo-4-methylpyridine-nmr-ir-ms
https://www.benchchem.com/product/b1301971#spectroscopic-data-for-2-5-dibromo-4-methylpyridine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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